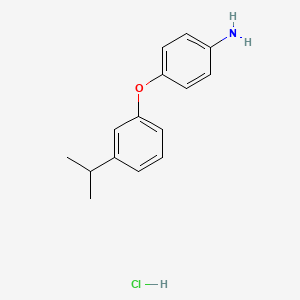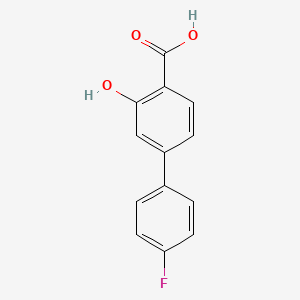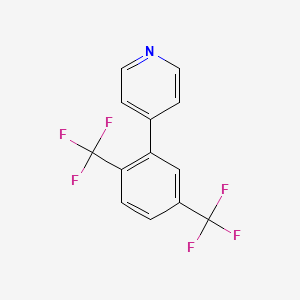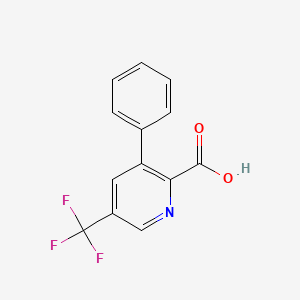
4-(3-Isopropylphenoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(3-Isopropylphenoxy)aniline hydrochloride involves several steps. One common method includes the nitration and reduction of arenes, followed by direct displacement of halogens in haloarenes at high temperatures . Industrial production methods often involve the use of copper-catalyzed reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-(3-Isopropylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Applications De Recherche Scientifique
4-(3-Isopropylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride involves its interaction with molecular targets and pathways. As an amine, it can act as a base and form salts with acids, which are then used in various chemical reactions . The compound’s effects are mediated through its ability to undergo proton transfer and decarboxylation, leading to the formation of neutral, deprotected amines .
Comparaison Avec Des Composés Similaires
4-(3-Isopropylphenoxy)aniline hydrochloride can be compared with other similar compounds, such as:
4-(3-Isopropylphenoxy)aniline: The non-hydrochloride form of the compound.
4-(3-Isopropylphenoxy)aniline sulfate: Another salt form with different solubility and reactivity properties.
4-(3-Isopropylphenoxy)aniline acetate: A derivative with unique chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure and the presence of the hydrochloride group, which influences its solubility, reactivity, and overall chemical behavior .
Propriétés
IUPAC Name |
4-(3-propan-2-ylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)12-4-3-5-15(10-12)17-14-8-6-13(16)7-9-14;/h3-11H,16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRPRPCDGDNGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














